molecular formula C13H19Cl2N B1434860 2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride CAS No. 1803595-91-6

2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride

Cat. No. B1434860
M. Wt: 260.2 g/mol
InChI Key: JQHJPOVIXRGZHP-UHFFFAOYSA-N
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Description

“2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride” is a chemical compound with the CAS Number: 1803595-91-6. It has a molecular weight of 260.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride” is 1S/C13H18ClN.ClH/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15;/h6-9,12-13H,1-5,15H2;1H .


Physical And Chemical Properties Analysis

“2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 260.21 .

Scientific Research Applications

  • Carbenium Ions in Substitution Reactions : Research by Yunnikova and Ésenbaeva (2018) discusses the reaction of biologically active amines with carbenium ions, including a derivative of cycloheptan-1-amine, which highlights its potential in organic synthesis and chemical reactions (Yunnikova & Ésenbaeva, 2018).

  • Synthesis of Clopidogrel Hydrogen Sulfate : Sashikanth et al. (2013) describe an asymmetric synthesis involving a derivative of cycloheptan-1-amine, illustrating its utility in synthesizing complex molecules (Sashikanth et al., 2013).

  • Antitumor and Antimonoamineoxidase Activity : A study by Markosyan et al. (2020) on derivatives of cycloheptan-1-amine found them to possess antitumor and antimonoamineoxidase activities, indicating potential therapeutic applications (Markosyan et al., 2020).

  • Electrophilic Amination of Phenols : Bombek et al. (2004) explored the electrophilic amination of phenols, including 4-fluorophenol, using diazenes. This research demonstrates the compound's reactivity in organic chemistry (Bombek et al., 2004).

  • Amination Kinetics and Mechanisms : Castro et al. (2001) studied the reactions of amines with various phenyl thionocarbonates, providing insights into the reaction mechanisms and kinetics relevant to cycloheptan-1-amine derivatives (Castro et al., 2001).

  • Antibacterial Activity : Mehta (2016) conducted a study on the synthesis and antibacterial activity of compounds containing a fragment similar to 4-chlorophenyl, demonstrating its potential in developing new antibacterial agents (Mehta, 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-(4-chlorophenyl)cycloheptan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN.ClH/c14-11-8-6-10(7-9-11)12-4-2-1-3-5-13(12)15;/h6-9,12-13H,1-5,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHJPOVIXRGZHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(CC1)N)C2=CC=C(C=C2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)cycloheptan-1-amine hydrochloride

CAS RN

1803595-91-6
Record name Cycloheptanamine, 2-(4-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803595-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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